1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane
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Overview
Description
1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups and a 2-methyl-2-propenyl group. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane typically involves the reaction of allylic halides with suitable reagents. One common method includes the reaction of (2-halo-2-methylpropylidene)malonate with 2-methyl-1-propenylmagnesium bromide . This reaction proceeds under controlled conditions to yield the desired cyclopropane derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Addition: The double bond in the 2-methyl-2-propenyl group can participate in addition reactions, forming new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique structural properties
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane involves its interaction with various molecular targets. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. Its effects are mediated through the formation of reactive intermediates, which can interact with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1,1-Dimethyl-2-(2-methyl-2-propenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1,1-Dimethylcyclopropane: Lacks the 2-methyl-2-propenyl group, resulting in different reactivity and applications.
1,2-Dimethylcyclopropane: Has a different substitution pattern, affecting its chemical behavior.
Ethylcyclopropane: Contains an ethyl group instead of the 2-methyl-2-propenyl group, leading to variations in its reactivity and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
69147-03-1 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1,1-dimethyl-2-(2-methylprop-2-enyl)cyclopropane |
InChI |
InChI=1S/C9H16/c1-7(2)5-8-6-9(8,3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
INNCSJIBGYJUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CC1(C)C |
Origin of Product |
United States |
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